N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide
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Overview
Description
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. The starting materials might include 4-methoxy-7-methyl-1,3-benzothiazole, pyridine-3-methanol, and thiophene-2-carboxylic acid. The synthesis could involve:
Formation of Benzothiazole Derivative: Reacting 4-methoxy-7-methyl-1,3-benzothiazole with a suitable reagent to introduce the desired functional groups.
Coupling Reaction: Using coupling agents like EDCI or DCC to link the benzothiazole derivative with pyridine-3-methanol.
Amidation: Reacting the intermediate with thiophene-2-carboxylic acid under amidation conditions, possibly using catalysts like HATU or PyBOP.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent) for industrial scale.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group might be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carboxamide group could be reduced to an amine under reducing conditions.
Substitution: The benzothiazole ring might undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or H₂O₂.
Reduction: Reagents like LiAlH₄ or NaBH₄.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed would depend on the specific reactions and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, leading to effects like inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
- N-(7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Uniqueness
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide is unique due to the specific substitution pattern on the benzothiazole ring, which might confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2/c1-13-7-8-15(25-2)17-18(13)27-20(22-17)23(12-14-5-3-9-21-11-14)19(24)16-6-4-10-26-16/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFJDTSIYYTCQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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